![molecular formula C9H9N3O2 B1400569 Ácido 3-(1H-pirazolo[3,4-b]piridin-3-il)propanoico CAS No. 1246520-77-3](/img/structure/B1400569.png)

Ácido 3-(1H-pirazolo[3,4-b]piridin-3-il)propanoico

Descripción general

Descripción

“3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid” is a heterocyclic compound . It is part of the 1H-pyrazolo[3,4-b]pyridines group, which are known for their two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridines has been extensively studied . The synthetic methods used for their synthesis often start from both a preformed pyrazole or pyridine . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine .

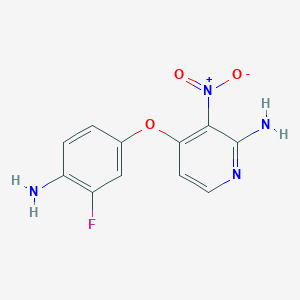

Molecular Structure Analysis

The molecular structure of 1H-pyrazolo[3,4-b]pyridines, including “3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid”, is characterized by two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines . These compounds present up to five diversity centers that allow a wide range of possible combinations of substituents .

Chemical Reactions Analysis

The chemical reactions of 1H-pyrazolo[3,4-b]pyridines are diverse and depend on the substituents present at positions N1, C3, C4, C5, and C6 . The reactions are often systematized according to the method to assemble the pyrazolopyridine system .

Aplicaciones Científicas De Investigación

Aplicaciones Biomédicas

Las 1H-Pirazolo[3,4-b]piridinas, que incluyen "ácido 3-(1H-pirazolo[3,4-b]piridin-3-il)propanoico", se han utilizado para una amplia gama de objetivos biológicos . Han atraído el interés de los químicos medicinales debido a su gran similitud con las bases púricas adenina y guanina .

Métodos de Síntesis

El compuesto también es significativo en el campo de la química sintética. Se han desarrollado varias estrategias y enfoques sintéticos para la síntesis de derivados de 1H-pirazolo[3,4-b]piridina .

Activación de PPARα

La investigación ha indicado que los derivados de 1H-pirazolo[3,4-b]piridina pueden activar el PPARα, un tipo de receptor activado por proliferador de peroxisomas . Esto podría tener implicaciones en el tratamiento de trastornos metabólicos.

Aplicaciones Antimicrobianas

Algunas 1H-1,2,3-triazol funcionalizadas unidas a pirazolo[3,4-b]piridin-6(7H)-onas, que incluyen "ácido 3-(1H-pirazolo[3,4-b]piridin-3-il)propanoico", han mostrado propiedades antimicrobianas .

Estudios Antibacterianos

Se han diseñado y sintetizado híbridos moleculares de pirazolo[3,4-b]piridina y triazol para estudios antibacterianos in vitro .

Direcciones Futuras

The future directions for the study of “3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid” and other 1H-pyrazolo[3,4-b]pyridines are likely to involve further exploration of their synthesis, properties, and potential biomedical applications . Given their structural similarity to purine bases, these compounds may have significant potential in drug discovery and development .

Mecanismo De Acción

Target of Action

It’s worth noting that pyrazolo[3,4-b]pyridines, the core structure of this compound, have been widely studied due to their close similarity with the purine bases adenine and guanine . This suggests that they may interact with a variety of biological targets, particularly those involved in signal transduction pathways.

Análisis Bioquímico

Biochemical Properties

3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases, which are essential for cell signaling and regulation . The compound’s pyrazolo portion acts as a hydrogen bond center, while the pyridine ring engages in π–π stacking interactions with aromatic amino acids in proteins . These interactions facilitate the compound’s binding to its target enzymes, modulating their activity and influencing downstream signaling pathways .

Cellular Effects

The effects of 3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving kinases . By modulating kinase activity, the compound can alter gene expression and cellular metabolism, leading to changes in cell proliferation, differentiation, and apoptosis . Studies have demonstrated that 3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid can inhibit the migration and invasion of cancer cells, highlighting its potential as an anti-cancer agent .

Molecular Mechanism

At the molecular level, 3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid exerts its effects through specific binding interactions with biomolecules. The compound’s pyrazolo and pyridine rings enable it to form hydrogen bonds and π–π stacking interactions with target proteins . These interactions can inhibit or activate enzymes, leading to changes in gene expression and cellular function . For example, the compound has been shown to inhibit certain kinases, thereby blocking downstream signaling pathways that promote cell proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under physiological conditions, allowing for sustained biological activity . Prolonged exposure to the compound can lead to gradual degradation, which may reduce its efficacy over time .

Dosage Effects in Animal Models

The effects of 3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid vary with different dosages in animal models. At low doses, the compound has been shown to modulate enzyme activity and influence cellular processes without causing significant toxicity . At higher doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid is involved in several metabolic pathways. The compound interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination . These interactions can affect metabolic flux and alter the levels of various metabolites in the body . Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug-drug interactions .

Transport and Distribution

The transport and distribution of 3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, allowing it to reach its target sites within the body . Additionally, binding proteins can facilitate the compound’s localization and accumulation in specific tissues, enhancing its therapeutic effects .

Subcellular Localization

The subcellular localization of 3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, the compound may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .

Propiedades

IUPAC Name |

3-(2H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c13-8(14)4-3-7-6-2-1-5-10-9(6)12-11-7/h1-2,5H,3-4H2,(H,13,14)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGBKNASBQWYQQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2N=C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

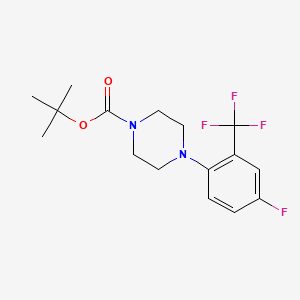

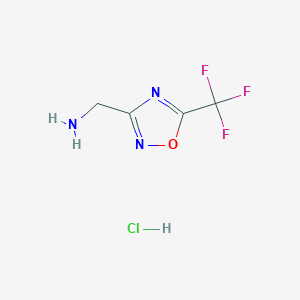

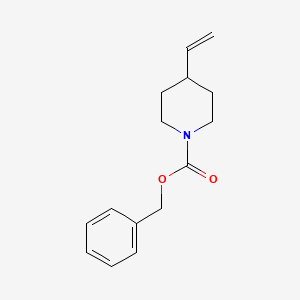

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-Fluorophenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1400504.png)

amine](/img/structure/B1400505.png)

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-c]pyridine](/img/structure/B1400509.png)